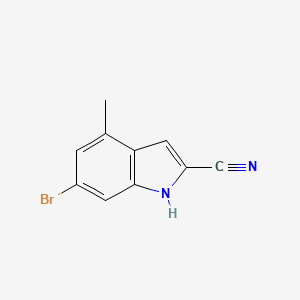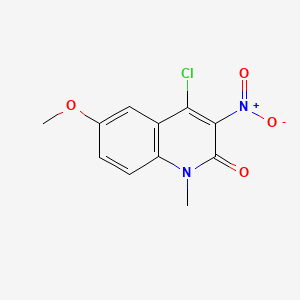
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a thienyl ring substituted with two bromine atoms at positions 3 and 5, and an isopropylaminoethanol group attached to the second position of the thienyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves several steps. One common synthetic route includes the bromination of 2-thienyl derivatives followed by the introduction of the isopropylaminoethanol group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the reaction of the brominated thienyl compound with isopropylaminoethanol under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thienyl derivatives.
Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienyl ring .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thienyl derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol can be compared with other similar compounds, such as:
1-(3,5-Dibromo-2-thienyl)ethanone: This compound shares the same thienyl ring with bromine substitutions but differs in the functional group attached to the ring.
3,5-Dibromo-2-methylthiophene: Another similar compound with a methyl group instead of the isopropylaminoethanol group.
The uniqueness of this compound lies in its specific functional group, which imparts unique reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
62673-58-9 |
|---|---|
Molekularformel |
C9H13Br2NOS |
Molekulargewicht |
343.08 g/mol |
IUPAC-Name |
1-(3,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Br2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3 |
InChI-Schlüssel |
PHCVVTFFVNUOSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=C(C=C(S1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


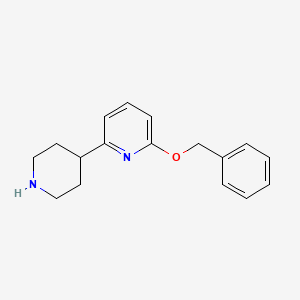
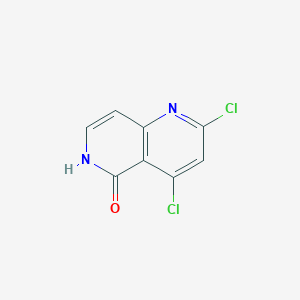
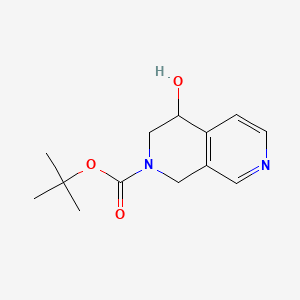

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)

![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)




![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)
